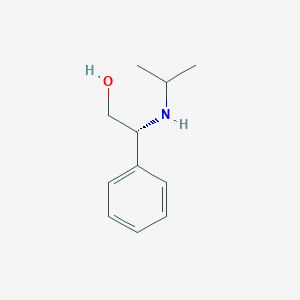

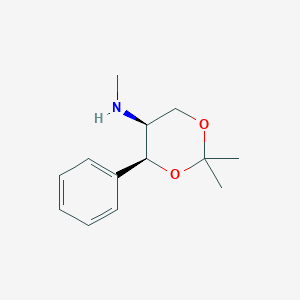

(R)-2-异丙氨基-2-苯乙醇

描述

The compound (R)-2-Isopropylamino-2-phenylethanol belongs to a class of organic chemicals that are of interest due to their diverse applications and functionalities in various fields including pharmacology, materials science, and synthetic chemistry. Its study encompasses synthesis methods, structural analysis, reactivity, and property characterization to understand and exploit its potential.

Synthesis Analysis

Synthesis methods for compounds similar to (R)-2-Isopropylamino-2-phenylethanol often involve multistep reactions, including the use of carbon dioxide as a sustainable feedstock for production or advanced organic synthesis techniques for constructing complex molecular architectures. Techniques such as step-growth polyaddition, polycondensation, and ring-opening polymerization are commonly employed for creating polymers with desired properties (Rokicki, Parzuchowski, & Mazurek, 2015).

Molecular Structure Analysis

The molecular structure of compounds like (R)-2-Isopropylamino-2-phenylethanol can be elucidated using various spectroscopic techniques. NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are pivotal in understanding the structural features, including stereochemistry and conformational dynamics, which are crucial for their biological activity and chemical reactivity.

Chemical Reactions and Properties

Chemical reactions involving compounds within this category often exhibit stereoselectivity and regioselectivity, highlighting the importance of understanding their chemical reactivity. The synthesis and functionalization of such molecules can lead to a wide array of chemical properties, enabling their use in diverse applications from material science to medicinal chemistry. For example, their reactivity with isocyanates or their involvement in catalytic processes for producing important industrial chemicals illustrates their versatile chemical properties (Nakashima, Takeshita, & Morimoto, 2002).

科学研究应用

丝氨酸和同型丝氨酸的合成:它作为合成D、L-同型丝氨酸及其异构体(Fuganti, Ghiringhelli, & Grasselli, 1978)的关键中间体。

锌化学中的配体:用于锌化学中制备双金属锌甲基、锌乙基和苯基配合物(Meyer & Roesky, 2009)。

对映体纯化:从混合的α-甲基苄胺同时合成,用于对映体纯化和混合氨基酸的动力学分离(Yun et al., 2003)。

异构体的选择性检测:手性亚硝基自由基可用作(R)-和(S)-1-苯乙醇的电氧化催化剂,用于选择性检测(R)-异构体(Kashiwagi et al., 1999)。

生物催化分离:酶促转酯化用于(R, S)-1-苯乙醇对映体的生物催化分离,以及利用超临界二氧化碳对反应产物进行分级(Paiva et al., 2011)。

药物应用:它是心脏选择性β受体阻滞剂阿托洛尔的构建块(Lund, Bøckmann, & Jacobsen, 2016)。

化妆品、香水和食品行业:从这种化合物衍生的2-苯乙醇广泛应用于这些行业,通过生物转化生产是一种环保的过程(Hua & Xu, 2011)。

天然香料化学品生产:使用大孔树脂作为原位吸附剂的连续生物过程增强了天然香料化学品2-苯乙醇的生产与酵母(Wang et al., 2011)。

香气化合物的生物合成:酶玫瑰苯乙醛还原酶参与了从玫瑰花释放的香气化合物2-苯乙醇的生物合成(Chen et al., 2011)。

一氧化氮生成剂:从(R)-2-异丙氨基-2-苯乙醇衍生的R(2)NN(O)NO,用于生物医学研究,并可能在药物发现中有用(Saavedra et al., 2001)。

属性

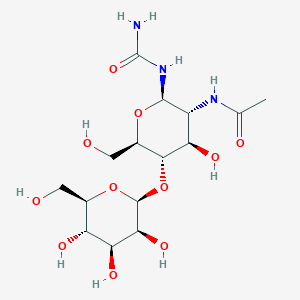

IUPAC Name |

(2R)-2-phenyl-2-(propan-2-ylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(2)12-11(8-13)10-6-4-3-5-7-10/h3-7,9,11-13H,8H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSCVCVPECOHBL-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N[C@@H](CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00506153 | |

| Record name | (2R)-2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Isopropylamino-2-phenylethanol | |

CAS RN |

112211-92-4 | |

| Record name | (2R)-2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B38805.png)

![5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B38817.png)